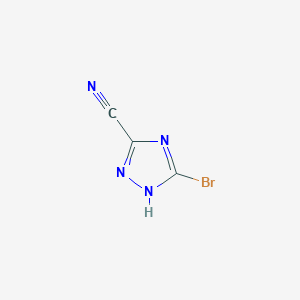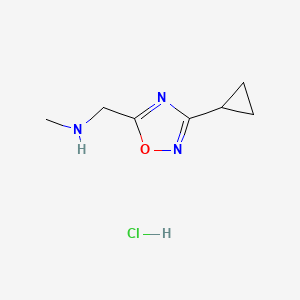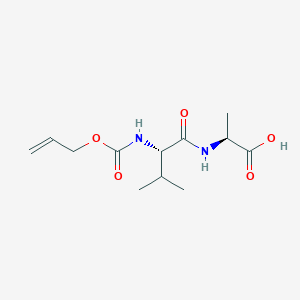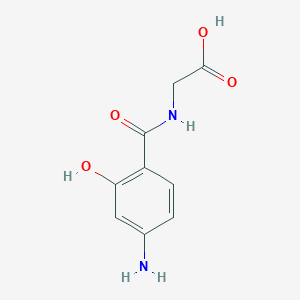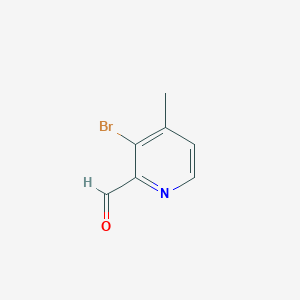
3-Bromo-4-methylpicolinaldehyde
Overview
Description
3-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylpicolinaldehyde consists of a pyridine ring with a bromine atom and a methyl group attached to it . The exact positions of these substituents can be determined by the numbering of the carbon atoms in the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-methylpicolinaldehyde are not available, brominated compounds are generally reactive and can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
3-Bromo-4-methylpicolinaldehyde has a molecular weight of 200.03 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Biologically Active Compounds and Agrochemical Products
3-Bromo-4-methylpicolinaldehyde is utilized in the synthesis of various biologically active compounds and agrochemical products. The compound is a valuable building block in the pharmaceutical and agrochemical industries, playing a key role in the creation of diverse and complex molecular structures. Its functionalization through cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions has been explored, demonstrating its versatility in organic synthesis (Verdelet et al., 2011).
Inhibition of Inflammatory Responses
Compounds structurally related to 3-Bromo-4-methylpicolinaldehyde have been studied for their anti-inflammatory properties. For instance, derivatives of bromo-methyl-benzaldehyde have shown effectiveness in inhibiting inflammatory responses in certain cell types. This application is particularly significant in the development of new therapeutic agents for diseases characterized by chronic inflammation (Kim et al., 2016).
Synthesis of Chiral Molecules and Complex Organic Structures
The compound is also instrumental in the synthesis of chiral molecules and other complex organic structures. For example, its derivatives have been used in the creation of substituted isoindolin-1-ones, which are important in medicinal chemistry for their biological activities. The versatility of 3-Bromo-4-methylpicolinaldehyde in facilitating diverse reactions, including decarboxylative cross-coupling, highlights its significance in organic synthesis (Gogoi et al., 2014).
Enzyme Inhibition Studies
Additionally, derivatives of 3-Bromo-4-methylpicolinaldehyde have been studied for their potential as enzyme inhibitors. These studies are crucial in the development of drugs targeting specific enzymes implicated in various diseases. The ability of these compounds to inhibit key enzymes suggests their potential therapeutic applications (Bayrak et al., 2017).
properties
IUPAC Name |
3-bromo-4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKLSHBXRCBCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248738-15-9 | |
| Record name | 3-bromo-4-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


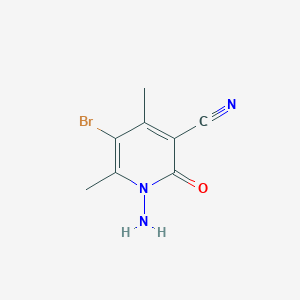
![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)
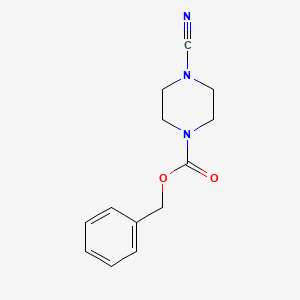

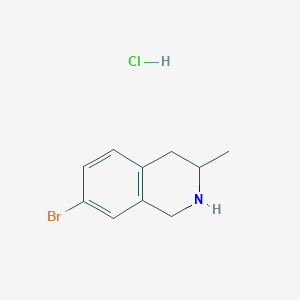
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
